molecular formula C9H10N4OS B14912257 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide

Cat. No.: B14912257
M. Wt: 222.27 g/mol
InChI Key: HKOAWYUAVTUNKM-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibitory activity.

    [1,2,4]Triazolo[4,3-a]pyrimidine derivatives: Studied for their pharmacological properties.

    [1,2,4]Triazolo[4,3-a]pyridine derivatives: Explored for their broad-spectrum biological activities

Uniqueness

3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide stands out due to its unique combination of the triazolopyridine core with thio and propanamide groups, which can enhance its biological activity and specificity. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide

InChI

InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14)

InChI Key

HKOAWYUAVTUNKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCCC(=O)N

Origin of Product

United States

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